molecular formula C18H20N4O2S B5227470 N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No. B5227470
M. Wt: 356.4 g/mol
InChI Key: IJUDCXDMIVHWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has been widely used in scientific research. MI-2 is a potent and selective inhibitor of the MALT1 protease, which plays a critical role in the activation of NF-κB signaling pathway.

Mechanism of Action

N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide inhibits the MALT1 protease, which plays a critical role in the activation of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. Inhibition of MALT1 protease by N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide blocks the activation of NF-κB signaling pathway, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has been shown to have potent anti-cancer and anti-inflammatory effects. N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide inhibits the growth of cancer cells by blocking the activation of NF-κB signaling pathway. N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide also inhibits the production of inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide is its potency and selectivity for the MALT1 protease. N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide in scientific research. One direction is the development of more potent and selective MALT1 inhibitors. Another direction is the investigation of the use of N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide in combination with other drugs for cancer treatment. In addition, the use of N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide in the treatment of inflammatory diseases is an area that warrants further investigation.

Synthesis Methods

N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide was first synthesized by a team of researchers at the University of Michigan. The synthesis of N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves several steps, including the reaction of 2-aminobenzothiazole with ethyl chloroacetate, followed by the reaction of the resulting product with 4-morpholineethanamine. The final step involves the reaction of the intermediate product with 6-bromo-2-phenylimidazo[2,1-b][1,3]thiazole to yield N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has been widely used in scientific research, particularly in the field of cancer research. N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. In addition, N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-17(19-6-7-21-8-10-24-11-9-21)16-13-25-18-20-15(12-22(16)18)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDCXDMIVHWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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